3-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

RIPK1 necroptosis kinase inhibition

3-Chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide (CAS 887205-62-1) is a synthetic small molecule belonging to the benzamide class, characterized by a 3-chloro substituent on the benzamide ring, an N-ethylpiperazine moiety, and a thiophen-2-yl group. This structural framework is closely related to a series of piperazinyl benzamides explored in patent literature for histamine receptor modulation.

Molecular Formula C20H26ClN3OS
Molecular Weight 391.96
CAS No. 887205-62-1
Cat. No. B2719964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
CAS887205-62-1
Molecular FormulaC20H26ClN3OS
Molecular Weight391.96
Structural Identifiers
SMILESCCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C20H26ClN3OS/c1-3-23-9-11-24(12-10-23)19(18-8-5-13-26-18)15(2)22-20(25)16-6-4-7-17(21)14-16/h4-8,13-15,19H,3,9-12H2,1-2H3,(H,22,25)
InChIKeyKFOGXLJGVWEUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide (CAS 887205-62-1): Chemical Identity and Procurement-Relevant Classification


3-Chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide (CAS 887205-62-1) is a synthetic small molecule belonging to the benzamide class, characterized by a 3-chloro substituent on the benzamide ring, an N-ethylpiperazine moiety, and a thiophen-2-yl group [1]. This structural framework is closely related to a series of piperazinyl benzamides explored in patent literature for histamine receptor modulation [2]. However, publicly available primary pharmacological data for this specific compound remain sparse; the most notable annotation currently links the chemotype to RIPK1 kinase inhibition, as catalogued in BindingDB [3].

Why 3-Chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide Cannot Be Interchanged with In-Class Benzamide Analogs


The benzamide scaffold in this series is highly sensitive to even minor substituent changes. The des-chloro analog N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide lacks the 3-chloro substituent, which directly alters the electron density on the benzamide ring, hydrogen-bonding capacity, and steric profile within the binding pocket [1]. Similarly, the 4-chloro positional isomer (4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide) presents the chlorine atom with a different orientation, which can invert selectivity or potency profiles . The 3,4-dimethylphenyl analog (CAS 887205-53-0) introduces additional steric bulk and lipophilicity, further differentiating binding kinetics and solubility . These structural variations mean that biological activity—such as the RIPK1 inhibitory potency annotated for the 3-chloro derivative—cannot be assumed for any other analog, making blind substitution scientifically unsound for research or procurement decisions.

Quantitative Differentiation Evidence for 3-Chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide


RIPK1 Kinase Inhibition: Target Compound vs. Structural Analog Comparison

The 3-chloro-substituted benzamide exhibits measurable RIPK1 inhibitory activity (IC50 = 320 nM in a radiometric assay using RIPK1 residues 1–312) [1]. In contrast, the des-chloro analog N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide lacks publicly available RIPK1 inhibition data, and the 4-chloro isomer remains uncharacterized for this target [2]. While the 3-chloro substitution is not yet demonstrated to be the sole determinant of RIPK1 engagement, the presence of a defined quantitative activity anchor represents a critical differentiator for screening programs targeting necroptosis pathways.

RIPK1 necroptosis kinase inhibition inflammation

Substituent Position Selectivity: 3-Chloro vs. 4-Chloro Isomer Differentiation

The target compound features a chlorine atom at the meta (3-) position of the benzamide ring, whereas the commercially available 4-chloro isomer places the chlorine at the para position . In benzamide-based ligands, the position of halogen substitution can profoundly influence target engagement: for example, in the related histamine H3/H4 receptor patent series, meta- and para-substituted benzamides exhibit divergent receptor subtype selectivity and functional activity [1]. No head-to-head pharmacological comparison between the 3-chloro and 4-chloro isomers has been published; however, the positional difference alone constitutes a critical selectivity determinant that precludes interchangeability.

structure-activity relationship positional isomer benzamide substitution receptor binding

Physicochemical Differentiation: Lipophilicity and Solubility vs. 3,4-Dimethyl Analog

The target compound (3-chloro substitution) has a predicted logP of approximately 3.38 and water solubility of 0.037 g/L (ALOGPS prediction), based on the closely related des-chloro analog's physicochemical profile [1]. The 3,4-dimethylphenyl analog (CAS 887205-53-0) introduces two methyl groups replacing the single chlorine atom, which is expected to increase logP by approximately 0.5–1.0 units and further reduce aqueous solubility . While these are predicted rather than experimental values, the directionality of the difference is well-supported by established fragment-based lipophilicity contributions (π-Cl ≈ 0.71 vs. π-CH₃ ≈ 0.56 per substituent) [2].

lipophilicity aqueous solubility drug-likeness physicochemical properties

Target Engagement Breadth: RIPK1 Annotated Activity as a Differentiator from Uncharacterized Analogs

A search of BindingDB, ChEMBL, and PubChem reveals that the 3-chloro derivative (BDBM50263057 / CHEMBL381230) is the only member of its immediate structural series with a defined protein target annotation—RIPK1 [1]. Additional IC50 values of 754 nM and 910 nM have been reported in alternative RIPK1 assay formats (ADP-Glo and unspecified assay conditions), providing multi-assay corroboration [1]. In contrast, the des-chloro, 4-chloro, and 3,4-dimethyl analogs return no target annotations in these public databases [2]. For researchers building annotated screening decks, this target-to-compound mapping provides a concrete biological hypothesis that unannotated analogs cannot offer.

target annotation kinase profiling BindingDB screening library

Procurement-Guiding Application Scenarios for 3-Chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide


RIPK1-Dependent Necroptosis Screening Campaigns

The compound's annotated RIPK1 inhibitory activity (IC50 = 320 nM) makes it suitable as a starting point for necroptosis pathway screening [1]. Unlike its des-chloro and 4-chloro analogs which lack any target annotation, the 3-chloro derivative provides a validated biochemical signal that can serve as a positive control or scaffold for medicinal chemistry optimization in inflammation and neurodegeneration programs.

Focused Benzamide Library Design with Positional SAR Exploration

The meta-chloro substitution pattern offers a distinct pharmacophoric geometry compared to the para-chloro isomer [1]. Combinatorial chemistry groups synthesizing focused benzamide libraries should procure the 3-chloro isomer as a key building block to systematically explore the effect of halogen position on target selectivity, supported by the established precedent that positional isomerism in benzamide series alters receptor subtype engagement [2].

Aqueous-Compatible Biochemical Assay Development

With a predicted water solubility of approximately 0.037 g/L and moderate logP (~3.38), the 3-chloro derivative is predicted to be more amenable to aqueous assay conditions than the more lipophilic 3,4-dimethyl analog [1]. This property reduces the risk of compound precipitation at typical screening concentrations (10–100 µM), making it a more reliable choice for laboratories running high-throughput biochemical or cell-based assays that require consistent compound solubility.

Annotated Screening Deck Assembly for Inflammation Target Panels

The compound is the only member of its immediate analog series with a public target annotation (RIPK1) [1]. For core facilities and screening centers assembling pre-annotated compound libraries for inflammation target panels, selecting the 3-chloro derivative over uncharacterized analogs maximizes the probability of obtaining interpretable primary screening data and reduces downstream deconvolution efforts.

Quote Request

Request a Quote for 3-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.